(2,2,2-Trifluoroethylamino)acetic acid
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Overview
Description
Glycine, N-(2,2,2-trifluoroethyl)- (9CI) is a chemical compound with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . This compound is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 2,2,2-trifluoroethyl group. It is known for its unique properties due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2,2,2-trifluoroethyl)- (9CI) typically involves the reaction of glycine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(2,2,2-trifluoroethyl)- (9CI) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2,2,2-trifluoroethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized glycine derivatives .
Scientific Research Applications
Glycine, N-(2,2,2-trifluoroethyl)- (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Glycine, N-(2,2,2-trifluoroethyl)- (9CI) involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. This interaction can modulate various biochemical processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycine, N-(2,2,2-trifluoroethyl)- (9CI) include:
Glycine, N-(2,2,2-trifluoroethyl)- (9CI) derivatives: Compounds with different substituents on the trifluoroethyl group.
Other trifluoroethyl-substituted amino acids: Such as alanine, valine, and leucine derivatives.
Uniqueness
The uniqueness of Glycine, N-(2,2,2-trifluoroethyl)- (9CI) lies in its specific trifluoroethyl substitution, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications, where such properties are desired .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-1-3(9)10/h8H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINGFKOGLHDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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